molecular formula C10H17BN2O2 B6325899 1-(D3)methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1022151-50-3

1-(D3)methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B6325899
CAS RN: 1022151-50-3
M. Wt: 211.09 g/mol
InChI Key: UCNGGGYMLHAMJG-VPYROQPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of organoboron compound, which is a class of compounds containing carbon-boron bonds . It is also a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-methylpyrazole with a boronic acid pinacol ester . The resulting product is a 1,3,2-dioxaborolane, which is a type of organoboron compound .


Molecular Structure Analysis

The molecular formula of this compound is C10H17BN2O2 . It has a molecular weight of 208.07 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . . Its melting point ranges from 60.0 to 64.0 degrees Celsius .

Scientific Research Applications

Synthesis and Bioevaluation of Heterocyclic Compounds

Pyrazoles, including compounds with similar structures to "1-(D3)methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole," are vital in synthesizing a wide range of heterocyclic compounds. These compounds exhibit significant agrochemical and pharmaceutical activities. Innovative synthetic strategies under various conditions, including microwave irradiation in ethanol or methanol/glacial acetic acid mixtures, have been developed. These strategies have led to the synthesis of compounds with potential physical and chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Therapeutic Applications

Pyrazoles, including derivatives of the mentioned compound, have shown a broad spectrum of biological activities. These activities include antimicrobial, anticancer, antimalarial, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these compounds have garnered attention, leading to the development of numerous lead compounds for various therapeutic targets. However, there's still significant potential for medicinal chemists to explore and develop novel drug candidates utilizing these scaffolds (Cherukupalli et al., 2017).

Chemical Properties and Reactions

The chemical properties of pyrazoles, including "1-(D3)methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole," enable their use in various synthetic applications. These compounds serve as building blocks for the synthesis of other heterocyclic compounds, demonstrating unique reactivities that allow for mild reaction conditions in generating a wide range of heterocyclic derivatives and dyes. The versatility in their reactivity offers opportunities for innovative transformations, particularly in the synthesis of cyanomethylene dyes from various precursors, including amines and phenols (M. A. Gomaa & H. Ali, 2020).

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3/i5D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNGGGYMLHAMJG-VPYROQPTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=N1)B2OC(C(O2)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.